

Application Notes and Protocols for Indium-113m in Brain SPECT Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium-113*

Cat. No.: *B081189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of Use

Indium-113m (^{113m}In) is a short-lived radionuclide (half-life of 1.7 hours) that can be obtained from a Tin-113 (^{113}Sn) generator, which has a much longer half-life of 118 days.^[1] This generator system allows for the on-site availability of ^{113m}In for radiopharmaceutical preparation.^{[2][3]} For brain imaging, ^{113m}In is typically chelated with Diethylenetriaminepentaacetic acid (DTPA) to form ^{113m}In -DTPA.^[1]

It is critical to understand that ^{113m}In -DTPA is not a true brain perfusion agent in the modern sense, like Technetium-99m hexamethylpropyleneamine oxime (^{99m}Tc -HMPAO) or Technetium-99m ethyl cysteinate dimer (^{99m}Tc -ECD).^{[4][5]} True perfusion agents are lipophilic, cross the intact blood-brain barrier (BBB), and are retained in brain tissue in proportion to regional cerebral blood flow. In contrast, ^{113m}In -DTPA is a hydrophilic agent that does not cross the intact BBB.^[6] Its accumulation in the brain is dependent on the disruption of the blood-brain barrier, which is characteristic of various pathologies such as brain tumors, abscesses, and infarcts.^[1] Therefore, SPECT imaging with ^{113m}In -DTPA is primarily used for the localization of lesions with compromised BBB integrity rather than for the assessment of regional cerebral perfusion.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of **Indium-113m** in brain imaging.

Table 1: Physical Properties of the $^{113}\text{Sn}/^{113\text{m}}\text{In}$ Generator System

Parameter	Value	Reference
Parent Radionuclide	^{113}Sn	[1]
Parent Half-life	118 days	[1]
Daughter Radionuclide	$^{113\text{m}}\text{In}$	[1]
Daughter Half-life	1.7 hours (100 minutes)	[1]
Photon Energy	390 keV (monochromatic)	[2]
Eluent	0.05 N Hydrochloric Acid	[2]
Elution Efficiency	70% - 80%	[2]
Regeneration Time	~7 hours (4 half-lives)	[2]

Table 2: Quality Control Parameters for $^{113\text{m}}\text{In}$ Radiopharmaceuticals

Parameter	Specification	Method	Reference
Radionuclidic Purity	^{113}Sn breakthrough < 0.01%	Gamma Spectroscopy	[7]
Radiochemical Purity	> 99% as $^{113\text{m}}\text{In}$ -DTPA	Paper Chromatography	[8][9]
Sterility	Sterile	Sterility Testing	[3]
Apyrogenicity	Apyrogenic	Limulus Amebocyte Lysate (LAL) Test	[3]

Experimental Protocols

Protocol for Preparation of $^{113\text{m}}\text{In}$ -DTPA

This protocol outlines the steps for eluting $^{113\text{m}}\text{In}$ from the generator and chelating it with DTPA.

- Generator Elution:

- Aseptically place a sterile, pyrogen-free evacuated collection vial at the outlet of the $^{113}\text{Sn}/^{113\text{m}}\text{In}$ generator.
- Place the eluent vial (0.05 N HCl) at the inlet of the generator.
- The vacuum in the collection vial will draw the acidic solution through the generator column, eluting the $^{113\text{m}}\text{In}$.
- Collect 5-6 mL of the eluate containing $^{113\text{m}}\text{InCl}_3$.
- Assay the activity of the eluate in a dose calibrator.

- Chelation with DTPA:
 - To the 5-6 mL of $^{113\text{m}}\text{InCl}_3$ eluate, add a sterile solution of DTPA.
 - Gently swirl the mixture. The chelation reaction is typically rapid at room temperature.
 - Adjust the pH of the final solution to between 5 and 6 using 0.5 N NaOH.[\[2\]](#)
 - The final product is sterile $^{113\text{m}}\text{In}$ -DTPA, ready for quality control.

Protocol for Quality Control of $^{113\text{m}}\text{In}$ -DTPA

Perform the following quality control tests before administration to a patient.

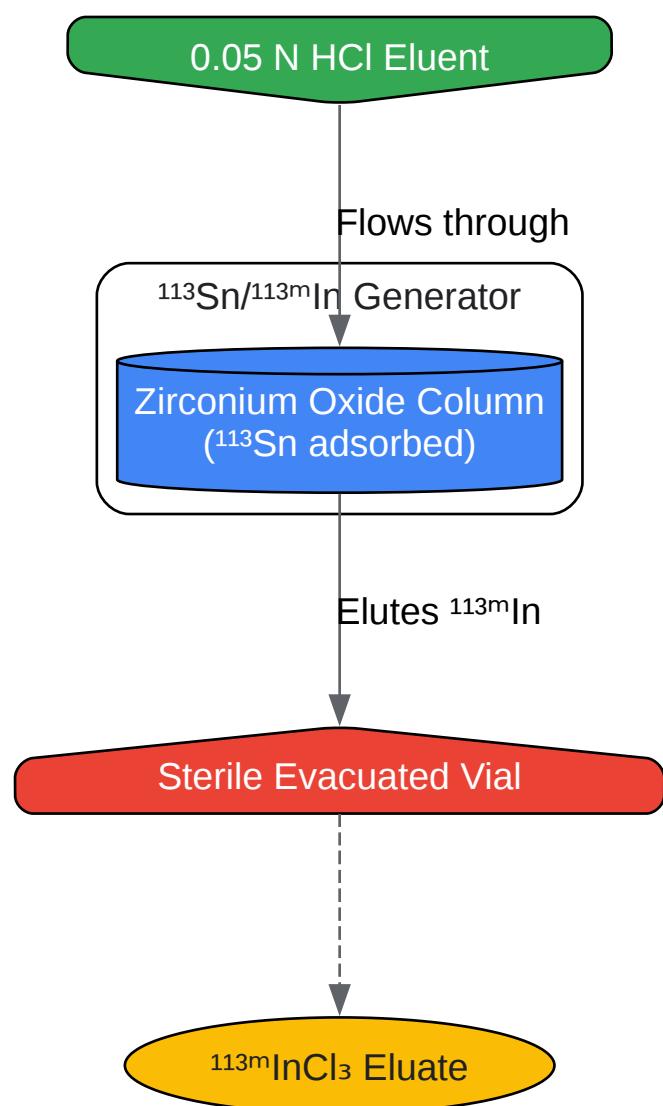
- Radiochemical Purity (RCP) Determination by Paper Chromatography:
 - Stationary Phase: Whatman No. 1 paper or equivalent.
 - Mobile Phase: 0.9% Saline.
 - Procedure:
 - Apply a small spot of the prepared $^{113\text{m}}\text{In}$ -DTPA solution onto the origin of the paper strip.
 - Develop the chromatogram by placing the paper in a chromatography tank with the mobile phase.

- Allow the solvent front to travel near the top of the strip.
- Remove the strip and let it dry.
- Cut the strip into two parts: the origin (containing any unbound or hydrolyzed ^{113m}In) and the solvent front (containing the ^{113m}In -DTPA complex).
- Measure the activity of each part in a gamma counter.
- Calculation: % RCP = (Activity at solvent front / (Activity at origin + Activity at solvent front)) * 100
- Acceptance Criteria: RCP should be $> 99\%$.
- Radionuclidian Purity (^{113}Sn Breakthrough):
 - This is typically performed by the manufacturer but should be periodically checked.
 - It involves identifying the characteristic gamma peaks of ^{113}Sn using a gamma spectrometer.
 - Acceptance Criteria: ^{113}Sn activity should be less than 0.01% of the total ^{113m}In activity.^[7]
- Sterility and Pyrogen Testing:
 - These tests should be performed according to standard pharmacopeial methods. The product should be sterile and apyrogenic.^[3]

Protocol for Brain SPECT Imaging with ^{113m}In -DTPA

This protocol is adapted for ^{113m}In based on general SPECT principles.

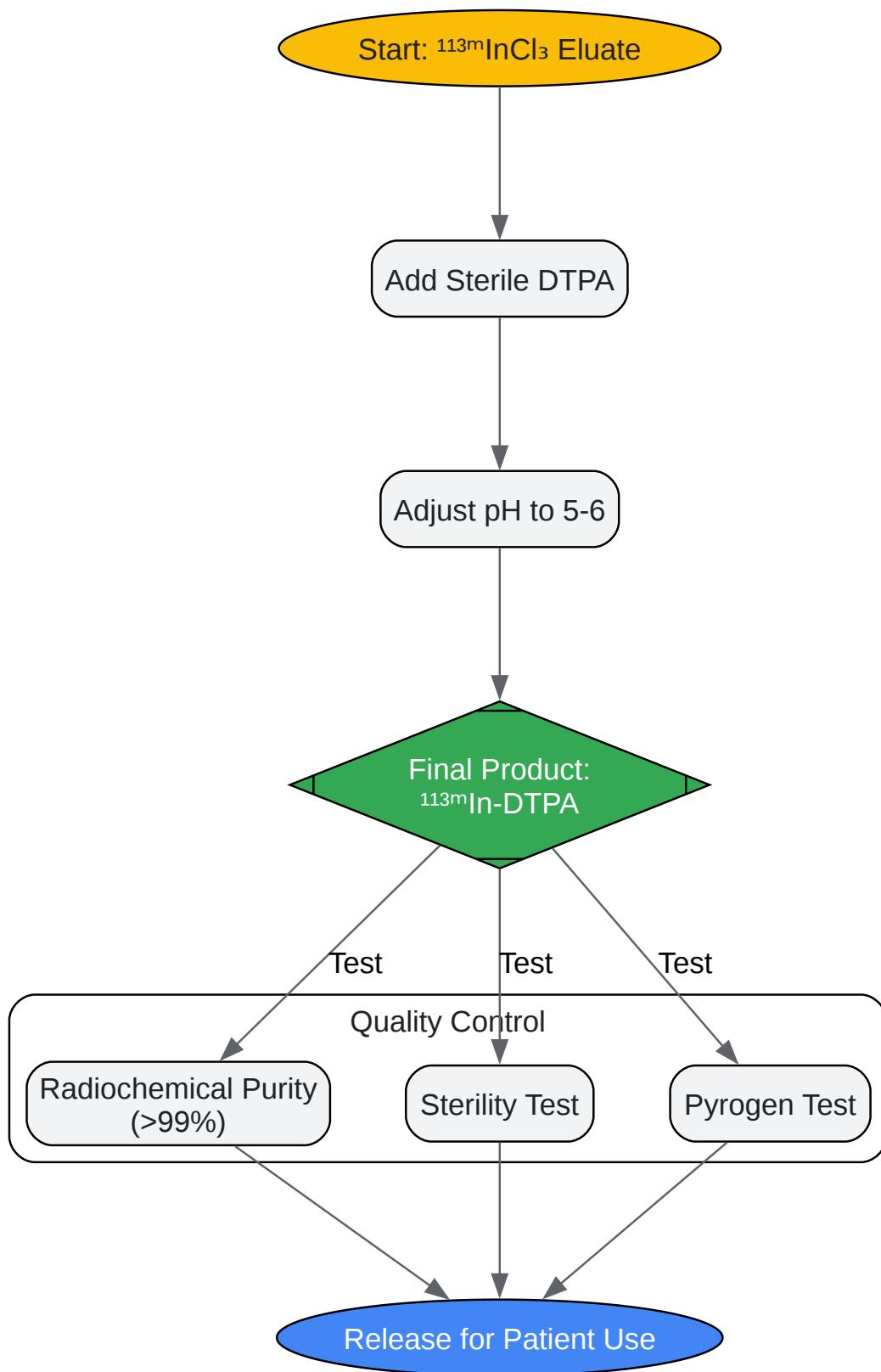
- Patient Preparation:
 - No specific patient preparation, such as fasting, is required.
 - Ensure the patient is well-hydrated.


- The patient should void immediately before imaging to reduce radiation dose to the bladder.
- Dosage and Administration:
 - Dose: 10-20 mCi (370-740 MBq) of ^{113m}In -DTPA.
 - Administration: Intravenous bolus injection.
- Imaging Acquisition:
 - Time of Imaging: Imaging can begin 30-60 minutes post-injection to allow for clearance of the agent from the blood pool.
 - Gamma Camera: A SPECT system equipped with a medium or high-energy collimator is required due to the 390 keV photons of ^{113m}In .
 - Energy Window: 20% window centered at 390 keV.
 - Acquisition Mode: Step-and-shoot or continuous rotation.
 - Rotation: 360° rotation.
 - Projections: 64 or 128 projections.
 - Time per Projection: 20-40 seconds.
 - Matrix Size: 128 x 128.
- Image Processing and Reconstruction:
 - Reconstruct the acquired projection data into transaxial, sagittal, and coronal slices.
 - Use filtered back-projection or iterative reconstruction algorithms.
 - Apply appropriate filters (e.g., Butterworth or Hanning) to reduce noise.
 - Attenuation correction should be applied for quantitative accuracy.

- Image Interpretation:

- In a normal brain with an intact BBB, there should be no significant uptake of ^{113m}In -DTPA in the brain parenchyma. Activity will be seen in the vascular structures, sinuses, and scalp.
- Focal areas of increased uptake within the brain parenchyma are indicative of BBB disruption and suggest the presence of pathology such as a tumor, abscess, or recent infarct.

Visualizations


Diagram 1: $^{113}\text{Sn}/^{113m}\text{In}$ Generator and Elution Process

[Click to download full resolution via product page](#)

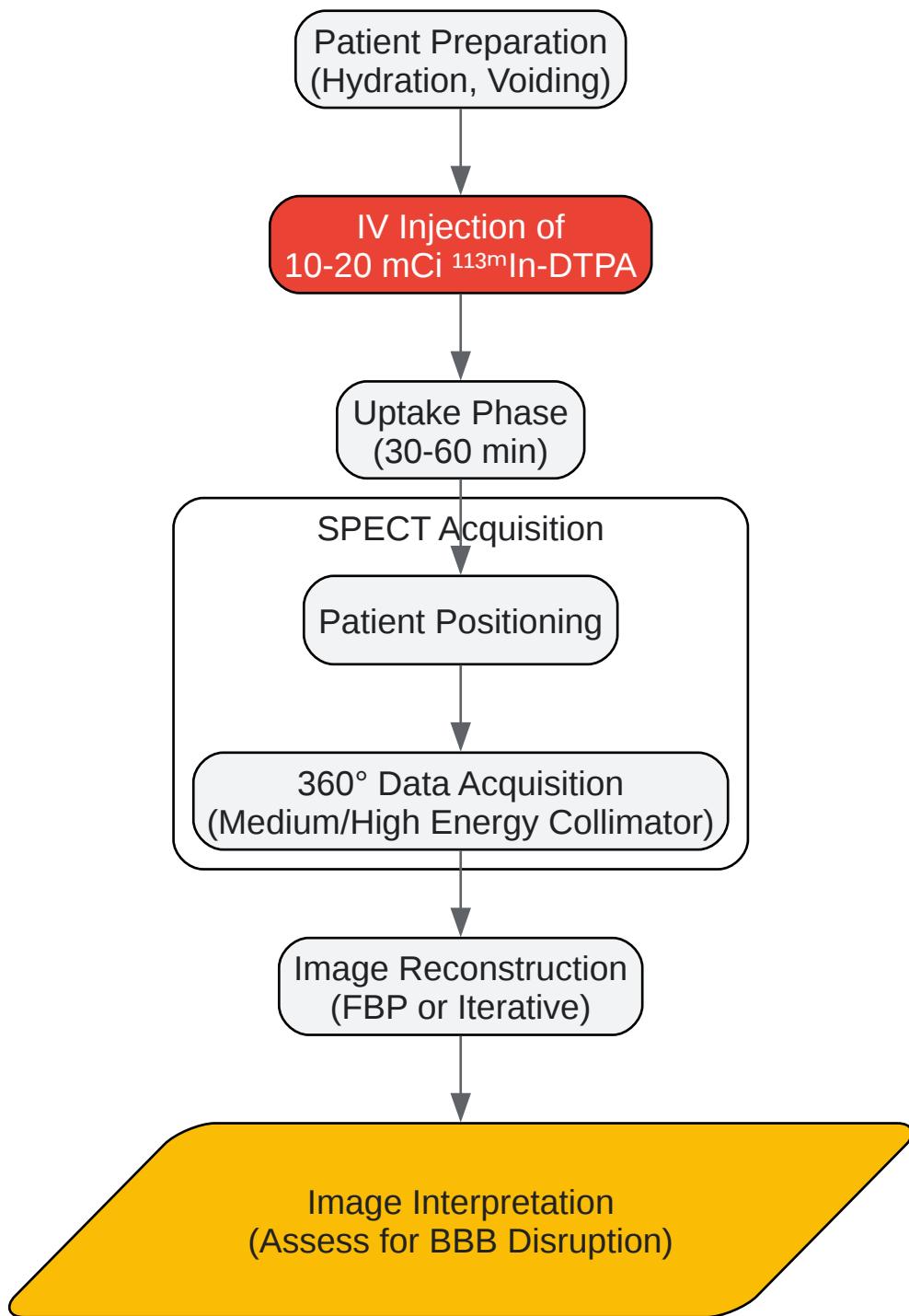

Caption: Workflow of **Indium-113m** elution from a Tin-113 generator.

Diagram 2: ^{113m}In -DTPA Preparation and Quality Control Workflow

[Click to download full resolution via product page](#)

Caption: Preparation and quality control steps for ^{113m}In -DTPA.

Diagram 3: Brain SPECT Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for ^{113m}In-DTPA brain SPECT imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indium-113m radiopharmaceuticals for multipurpose imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative color scintigraphic studies using technetium 99m-pertechnate and indium 113m-EDTA in brain diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technetium-99m-d, 1-HM-PAO: a new radiopharmaceutical for imaging regional brain perfusion using SPECT--a comparison with iodine-123 HIPDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral perfusion imaging with technetium-99m HM-PAO in brain death and severe central nervous system injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of initial biodistribution patterns of Gd-DTPA and albumin-(Gd-DTPA) using rapid spin echo MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajronline.org [ajronline.org]
- 8. 113mIn-DTPA, a useful compound for the determination of glomerular filtration rate (GFR). The binding of 113mIn to DTPA and a comparison between GFR estimated with 113mIn-DTPA and 125I-iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control of technetium-99m DTPA: correlation of analytic tests with in vivo protein binding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Indium-113m in Brain SPECT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081189#using-indium-113m-for-brain-perfusion-spect>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com